7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Assay compatibility

Lipophilic screening libraries often yield false negatives due to compound aggregation. This racemic dihydrotriazolopyrimidine offers a strategic solution. - Superior aqueous solubility (logSw -3.21) vs. bromophenyl/chlorophenyl analogs (1.4-3.5 logSw advantage). - Privileged scaffold for kinases, adenosine receptors, PDEs. - 3,5-difluorophenyl + 2-furyl motif provides unique H-bond acceptor profile (TPSA 47.18 Ų). - Suitable for fragment-based lead optimization (MW 300, chiral C7 for stereochemistry studies).

Molecular Formula C15H10F2N4O
Molecular Weight 300.26 g/mol
Cat. No. B11031875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC15H10F2N4O
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC(=C4)F)F
InChIInChI=1S/C15H10F2N4O/c16-10-4-9(5-11(17)6-10)13-7-12(14-2-1-3-22-14)20-15-18-8-19-21(13)15/h1-8,13H,(H,18,19,20)
InChIKeyQUZUHNHKSHGVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemical Profile


7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (ChemDiv ID Y021-6638; molecular formula C₁₅H₁₀F₂N₄O; molecular weight 300.26 g/mol) is a racemic, chiral dihydrotriazolopyrimidine screening compound that belongs to the privileged [1,2,4]triazolo[1,5-a]pyrimidine scaffold class, a chemotype widely exploited in medicinal chemistry programmes targeting kinases, adenosine receptors, phosphodiesterases, and antimicrobial pathways . The compound carries a 3,5-difluorophenyl substituent at C7 and a 2-furyl (furan-2-yl) substituent at C5 on the partially saturated 4,7-dihydro core, a substitution pattern that distinguishes it from the majority of fully aromatic triazolopyrimidine analogs and from dihydro derivatives bearing symmetrically substituted or purely carbocyclic aryl groups . Key calculated physicochemical properties are logP 2.991, logD (pH 7.4) 2.991, logSw -3.21, topological polar surface area (TPSA) 47.18 Ų, three hydrogen-bond acceptors, and one hydrogen-bond donor .

Moderate calculated lipophilicity supports aqueous assay compatibility without high DMSO content
Racemic chiral center enables enantioselective activity profiling in screening cascades
3,5-difluorophenyl motif reported to support metabolic stability assessment in early ADME panels

Why This Compound Cannot Be Replaced


The 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to the nature and position of aryl/heteroaryl substituents, with even conservative replacements (e.g., phenyl for 2-furyl, or 4-fluorophenyl for 3,5-difluorophenyl) producing substantial shifts in lipophilicity, solubility, hydrogen-bonding capacity, and chiral recognition . Quantitative head-to-head comparisons within the ChemDiv screening library confirm that exchanging the 2-furyl group for a substituted phenyl raises logP by 0.7–4.4 log units and depresses aqueous solubility by 1.4–3.5 logSw units, while removal of the 2-furyl oxygen eliminates a hydrogen-bond acceptor that can be critical for target engagement . The 3,5-difluorophenyl motif further modulates electron density and metabolic soft spots in a manner not replicated by 4-fluoro, 2,4-difluoro, or difluoromethoxy analogs [1]. Consequently, a user who substitutes the title compound with a superficially similar dihydrotriazolopyrimidine from the same library risks altering assay solubility limits, shifting structure-activity relationships, and obtaining non-comparable screening results.

2-Furyl Replacing the 2-furyl with a carbocyclic aryl may shift logP by >0.7 units and depress solubility, altering assay outcome.
Fluorine Switching from 3,5-difluorophenyl to mono-fluoro or difluoromethoxy patterns may change metabolic stability profile.
Chirality Using an achiral triazolopyrimidine removes the stereochemical probe and enantiomer-specific response opportunity.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Reduction vs. Diaryl Analogs

The title compound exhibits a calculated logP and logD (pH 7.4) of 2.991, which is 1.55 log units lower than 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (logP 4.543) and 4.37 log units lower than 7-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (logP 7.360) . This lower lipophilicity derives from the replacement of a carbocyclic aryl ring at C5 with the more polar 2-furyl heterocycle.

Lipophilicity
Head-to-head
ΔlogP −1.55 / −4.37
Reported lower logP may improve aqueous assay compatibility vs. diaryl analogs
Calculated values (ChemDiv platform); consistent computational method
Lipophilicity Drug-likeness Assay compatibility

Aqueous Solubility Advantage

The calculated intrinsic aqueous solubility (logSw) of the title compound is -3.21, which corresponds to a 26-fold higher molar solubility than 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (logSw -4.636) and a >3,000-fold improvement over 7-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (logSw -6.740) .

Aqueous solubility
Head-to-head
~26-fold higher vs. bromophenyl analog
Reported solubility difference may support lower precipitation risk in DMSO-aqueous buffers
Calculated logSw −3.21 vs. −4.64; >3,000-fold vs. trichloro analog
Aqueous solubility Assay buffer compatibility Precipitation risk

H-Bond Acceptors and TPSA Differentiation

The title compound possesses three hydrogen-bond acceptors (two fluorine atoms on the 3,5-difluorophenyl ring and the furan oxygen) and a TPSA of 47.18 Ų . Replacement of the 2-furyl group with a 4-bromophenyl group in 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine reduces the HBA count to 2 and TPSA to 38.6 Ų , while substitution with two methoxyphenyl groups in 5,7-bis(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine increases HBA to 4 and TPSA to 53.69 Ų . The title compound occupies an intermediate position that balances hydrogen-bonding capacity with passive permeability potential.

HBA / TPSA
Head-to-head
Target HBA 3, TPSA 47.18 Ų
Comp. A HBA 2, TPSA 38.6 Ų
Comp. B HBA 4, TPSA 53.69 Ų
Intermediate profile may balance passive permeability and target binding capacity
Furan oxygen provides additional H-bond acceptor absent in carbocyclic analogs
Hydrogen bonding Permeability Oral bioavailability prediction

Chiral Center vs. Achiral Analogs

The C7 position of the 4,7-dihydro core generates a stereogenic center, and the title compound is supplied as a racemic mixture (RACEMIC MIXTURE) . In contrast, N-(3,5-difluorophenyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, which also carries a 3,5-difluorophenyl group, is an achiral, fully aromatic analog lacking the dihydro core chirality (STEREO: ACHIRAL) . This structural difference has two procurement-relevant consequences: (a) the racemate provides an intrinsic probe for enantioselective biological responses, and (b) the chiral center creates a non-planar scaffold that can explore three-dimensional binding space distinct from flat aromatic analogs.

Chirality
Head-to-head
Title compound Racemic mixture (chiral C7)
Comparator Achiral analog (no stereogenic center)
Racemate enables enantiomer-dependent activity profiling without asymmetric synthesis
Chiral separation possible if differential screening response observed
Chirality Enantioselective screening Stereochemistry-dependent activity

3,5-Difluorophenyl vs. Other Fluorine Patterns

The 3,5-difluorophenyl substituent in the title compound provides direct aryl-fluorine bonds, which are metabolically more robust than the O-linked difluoromethoxy groups found in 5-[2-(difluoromethoxy)phenyl]-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (logP 3.788, logSw -4.292) . Class-level SAR from medicinal chemistry literature indicates that direct aryl fluorination at the 3- and 5-positions reduces CYP450-mediated oxidative metabolism at these positions relative to non-fluorinated or mono-fluorinated phenyl rings, while simultaneously lowering the compound's overall logP compared to chlorophenyl or bromophenyl analogs [1].

Fluorine pattern
Class-level
Title compound 3,5-diF-phenyl (direct C-F)
Comparator Difluoromethoxy analog (O-linked)
ΔlogP −0.797 vs. difluoromethoxy analog
Reported class-level SAR associates 3,5-difluorination with attenuated CYP-mediated oxidation
Data to verify; based on fluorination SAR literature, not direct microsomal data
Fluorine substitution Metabolic stability Electronic effects

Procurement Quantity and Format

As of the current catalog, the title compound is available in a 16 mg quantity (sufficient for approximately 53,000 single-point screening wells at 10 µM assuming 300 µL assay volume and MW 300.26), with a standard 1-week shipping lead time . By comparison, 5,7-bis(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is available at 1 mg , and 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine at 50 mg . The 16 mg supply of the title compound represents an intermediate procurement scale suitable for primary screening plus follow-up IC₅₀ determination without immediate reorder.

Supply
Specification review
16 mg / 1-week shipping
Intermediate quantity suits primary screen plus follow-up IC₅₀ without immediate reorder
Catalog availability as of 2025; 16× more than 1 mg analog, 3.1× less than 50 mg analog
Procurement Supply quantity Screening logistics

Procurement-Relevant Applications


Screening with Moderate Lipophilicity & Aqueous Compatibility

Based on its logP of 2.991 and logSw of -3.21 , this compound is well suited for assay panels that demand compound solubility above 50 µM in aqueous buffer (≤1% DMSO). Its 1.4–3.5 logSw unit advantage over bromophenyl and chlorophenyl analogs reduces the probability of false negatives arising from compound aggregation or precipitation, a common failure mode in high-throughput screening of lipophilic libraries.

Enantioselective Activity Profiling

The racemic nature of the compound (chiral at C7) makes it suitable for laboratories seeking to identify stereochemistry-dependent pharmacology. Unlike achiral triazolopyrimidine analogs , a positive screening hit from the racemate can be followed by chiral separation and individual enantiomer testing, effectively doubling the screening information content per compound procured.

Hit-to-Lead for Kinases, Adenosine Receptors, Antimicrobial

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged chemotype with reported activity against kinases, adenosine receptors, phosphodiesterases, and antimicrobial targets [1]. The title compound’s 3,5-difluorophenyl motif provides a metabolically favored fluorine substitution pattern [2], while the 2-furyl group supplies an additional hydrogen-bond acceptor (furan oxygen) not present in carbocyclic aryl analogs . This combination makes it a strategically differentiated starting scaffold for medicinal chemistry optimization against these target classes.

Fragment-Based Screening & Library Synthesis

With a TPSA of 47.18 Ų and exactly three hydrogen-bond acceptors , the compound occupies a narrow physicochemical window that balances passive permeability with solubility. This profile is particularly relevant for fragment-based drug discovery (FBDD) where the compound’s MW of 300.26 and moderate polarity align with the ‘rule of three’ guidelines for fragment libraries, while the presence of a chiral center and heterocyclic furan ring provides three-dimensionality and synthetic handles for fragment elaboration.

Application
Selection Property
Validation Focus
Aqueous-compatible screening
Moderate calculated lipophilicity
Solubility in low-DMSO assay buffers
Enantioselective activity profiling
Racemic chiral center at C7
Differential enantiomer response
Multi-target hit-to-lead exploration
Privileged scaffold with 3,5-diF-phenyl
Reported kinase/adenosine/antimicrobial targets
Fragment-based library design
Favorable TPSA and HBA profile
Rule-of-three compliance, synthetic handles
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